
1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is a perfluorinated compound, meaning all hydrogen atoms in the octane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and hydrophobic properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane typically involves the fluorination of octane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where octane is fluorinated in the presence of hydrogen fluoride, while direct fluorination uses elemental fluorine gas.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo:
Substitution Reactions: Under extreme conditions, such as high temperatures or the presence of strong nucleophiles, substitution reactions can occur.
Reduction Reactions: Although rare, reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Strong nucleophiles like sodium amide (NaNH2) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of partially fluorinated octanes.
Reduction: Formation of partially hydrogenated fluorooctanes.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane has several applications in scientific research:
Chemistry: Used as a solvent for highly reactive species due to its inertness.
Biology: Employed in studies involving perfluorinated compounds and their effects on biological systems.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve gases like oxygen.
Industry: Utilized in the production of fluoropolymers and as a heat transfer fluid in high-temperature applications.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent medium for heat transfer and a stable solvent for reactive species. The compound’s hydrophobic nature also allows it to interact with and stabilize hydrophobic molecules in various applications.
Comparaison Avec Des Composés Similaires
- Perfluorohexane
- Perfluorooctane
- Perfluorodecalin
Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is unique due to its specific chain length and complete fluorination, which confer distinct properties such as higher boiling point and greater thermal stability compared to shorter-chain perfluorinated compounds like perfluorohexane. Compared to perfluorodecalin, it has a linear structure, which affects its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
361532-17-4 |
|---|---|
Formule moléculaire |
C8H4F14 |
Poids moléculaire |
366.09 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,8-tetradecafluorooctane |
InChI |
InChI=1S/C8H4F14/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 |
Clé InChI |
XMARUQLFZIUIRE-UHFFFAOYSA-N |
SMILES canonique |
C(CF)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



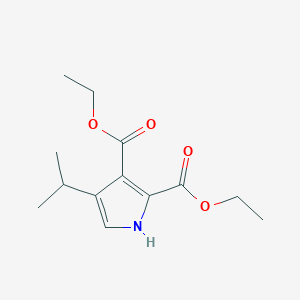
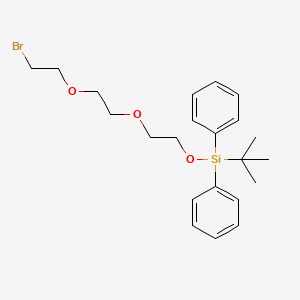
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
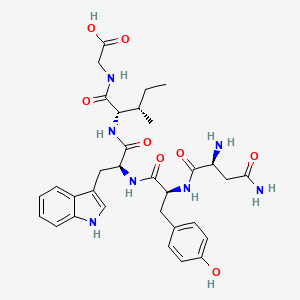
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
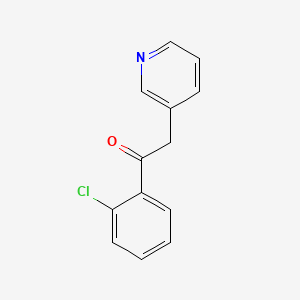
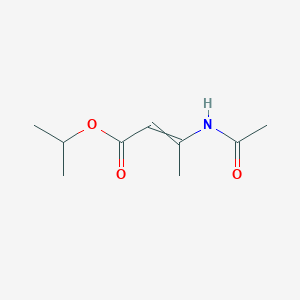
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)
